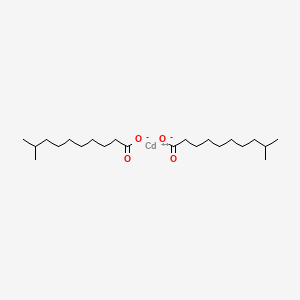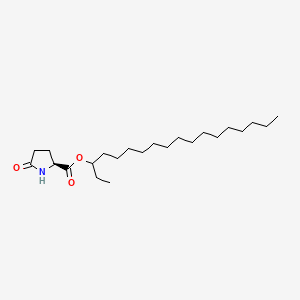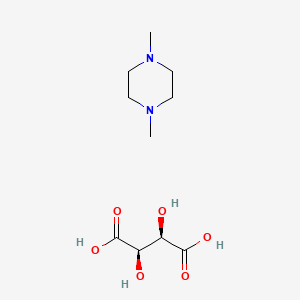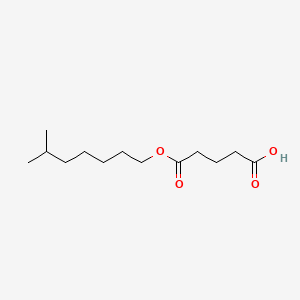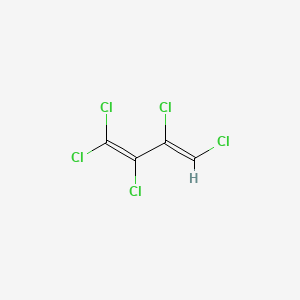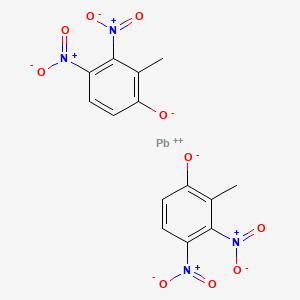
Phenol, 2-methyldinitro-, lead salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-methyldinitro-, lead salt is a chemical compound with the molecular formula C14H10N4O10PbThis compound is characterized by its high molecular weight of 601.45 g/mol and its complex structure, which includes lead as a central element .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methyldinitro-, lead salt typically involves the reaction of 2-methyl-3,4-dinitrophenol with a lead salt, such as lead acetate or lead nitrate. The reaction is carried out in an aqueous medium, often under controlled temperature and pH conditions to ensure the formation of the desired lead salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of lead compounds due to their toxicity. The reaction conditions are optimized to maximize yield and purity, often involving multiple purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methyldinitro-, lead salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of lead.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenolic group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while reduction can produce 2-methyl-3,4-diaminophenol .
Scientific Research Applications
Phenol, 2-methyldinitro-, lead salt has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug formulations.
Industry: It is used in the production of certain types of polymers and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Phenol, 2-methyldinitro-, lead salt involves its interaction with biological molecules. The lead ion can form complexes with proteins and enzymes, altering their function. The nitro groups can participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,4-dinitro-, lead salt
- Phenol, 2-methyl-, lead salt
- Phenol, 4-nitro-, lead salt
Uniqueness
Phenol, 2-methyldinitro-, lead salt is unique due to the presence of both methyl and nitro groups, which confer distinct chemical properties.
Properties
CAS No. |
50319-14-7 |
|---|---|
Molecular Formula |
C14H10N4O10Pb |
Molecular Weight |
601 g/mol |
IUPAC Name |
lead(2+);2-methyl-3,4-dinitrophenolate |
InChI |
InChI=1S/2C7H6N2O5.Pb/c2*1-4-6(10)3-2-5(8(11)12)7(4)9(13)14;/h2*2-3,10H,1H3;/q;;+2/p-2 |
InChI Key |
YDMVXIXGWQILMV-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[O-].CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[O-].[Pb+2] |
Related CAS |
534-52-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


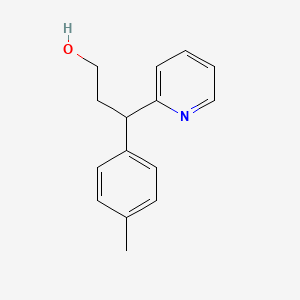
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
